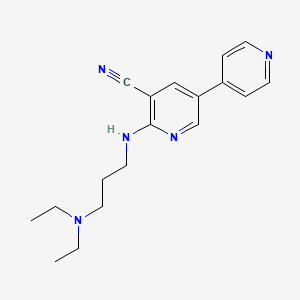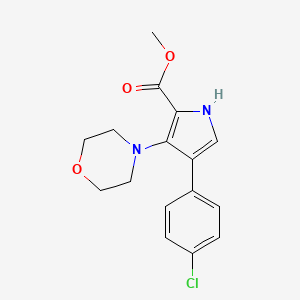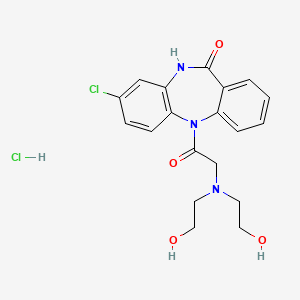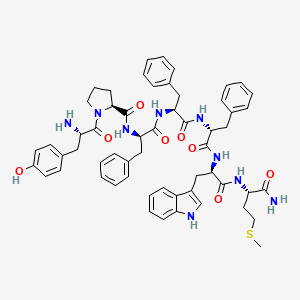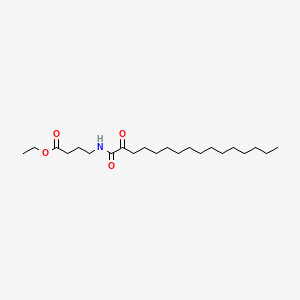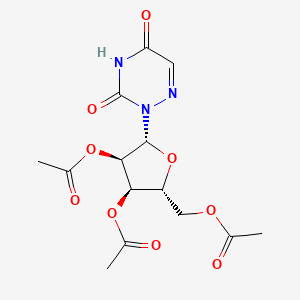
Azaribin
Übersicht
Beschreibung
Azaribin, auch bekannt als Triacetyl-6-Azauridin, ist ein Medikament, das ursprünglich für die Behandlung von Psoriasis entwickelt wurde. Es zeigt auch Antikrebs- und antivirale Eigenschaften. This compound ist ein Prodrug, d. h. es wird im Körper zu der aktiven Verbindung 6-Azauridin metabolisiert .
Wissenschaftliche Forschungsanwendungen
Azaribin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und als Modellverbindung für die Untersuchung von Nukleosid-Analoga verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und sein Potenzial als biochemisches Werkzeug.
Medizin: Erforscht auf sein therapeutisches Potenzial bei der Behandlung von Psoriasis, Krebs und Virusinfektionen.
Industrie: Wird bei der Entwicklung von antiviralen und krebsbekämpfenden Medikamenten eingesetzt
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es zu 6-Azauridin metabolisiert wird, das die Orotidin-Monophosphat-Decarboxylase (OMPD) hemmt. Diese Hemmung stört die Synthese von Pyrimidin-Nukleotiden, was zu einer Unterdrückung der DNA- und RNA-Synthese führt. Die molekularen Zielstrukturen umfassen virale RNA-Polymerasen und zelluläre Enzyme, die am Nukleotidstoffwechsel beteiligt sind .
Wirkmechanismus
Target of Action
Azaribine, also known as triacetyl-6-azauridine, is a prodrug that is metabolized in the body to the nucleoside analogue 6-azauridine It has been developed for the treatment of psoriasis and has demonstrated anti-cancer and antiviral actions .
Mode of Action
As a prodrug, it is metabolized to 6-azauridine in the body
Biochemical Pathways
Given its metabolite 6-azauridine and the observed anti-cancer and antiviral effects, it can be inferred that azaribine likely interacts with pathways related to cell proliferation and viral replication .
Pharmacokinetics
As a prodrug, azaribine is known to be metabolized in the body to the active compound 6-azauridine
Result of Action
Given its observed anti-cancer and antiviral effects, it can be inferred that azaribine likely induces changes at the molecular and cellular levels that inhibit cell proliferation and viral replication .
Biochemische Analyse
Biochemical Properties
Azaribine is a potent inhibitor of orotidine monophosphate decarboxylase (OMPD), an enzyme involved in the synthesis of uridine monophosphate, a precursor of RNA . By inhibiting OMPD, Azaribine can disrupt RNA synthesis and thereby inhibit the replication and transcription of several RNA viruses .
Cellular Effects
Azaribine has been shown to have effects on various types of cells. For instance, it has been found to be active against mycosis fungoides and psoriasis . It had little effect on human leukemia . In the context of viral infections, Azaribine inhibits viral genome replication and gene transcription, thereby exerting antiviral effects .
Molecular Mechanism
The molecular mechanism of Azaribine involves its conversion to the nucleoside analogue 6-azauridine in the body . This analogue then inhibits the activity of OMPD, disrupting RNA synthesis and thereby inhibiting the replication and transcription of RNA viruses .
Temporal Effects in Laboratory Settings
This suggests that the drug may have adverse effects over time, particularly at higher doses .
Dosage Effects in Animal Models
It is known that Azaribine was withdrawn from clinical use due to toxicity issues , suggesting that higher doses may lead to adverse effects.
Metabolic Pathways
Azaribine is a prodrug that is metabolized in the body to the nucleoside analogue 6-azauridine
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Azaribin wird durch Acetylierung von 6-Azauridin synthetisiert. Der Prozess beinhaltet die Reaktion von 6-Azauridin mit Essigsäureanhydrid in Gegenwart eines Katalysators wie Pyridin. Die Reaktion findet typischerweise unter milden Bedingungen statt, was zur Bildung von Triacetyl-6-Azauridin führt .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Reagenzien in Industriequalität und optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Azaribin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Hydrolyse: Die Acetylgruppen in this compound können hydrolysiert werden, um 6-Azauridin zu produzieren.
Oxidation: this compound kann Oxidationsreaktionen eingehen, obwohl diese weniger häufig sind.
Substitution: Die Acetylgruppen können unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Hydrolyse: In der Regel beinhaltet dies die Verwendung von Wasser oder wässrigen Lösungen unter sauren oder basischen Bedingungen.
Oxidation: Erfordert Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.
Substitution: Umfasst die Verwendung von Nukleophilen wie Aminen oder Alkoholen.
Hauptprodukte, die gebildet werden
Hydrolyse: Produziert 6-Azauridin.
Oxidation: Kann je nach Bedingungen verschiedene oxidierte Derivate produzieren.
Substitution: Führt zur Bildung von substituierten Derivaten von this compound.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
6-Azauridin: Der aktive Metabolit von Azaribin, der in ähnlichen therapeutischen Anwendungen eingesetzt wird.
Brequinar: Ein antivirales und krebsbekämpfendes Mittel mit einem anderen Wirkmechanismus.
Mycophenolat-Mofetil: Ein Immunsuppressivum mit antiviralen Eigenschaften
Einzigartigkeit
This compound ist einzigartig durch seine doppelte Funktion als Prodrug und seine breite antivirale Aktivität. Im Gegensatz zu anderen ähnlichen Verbindungen ist this compound speziell dafür konzipiert, zu 6-Azauridin metabolisiert zu werden, was gezielte therapeutische Wirkungen ermöglicht .
Eigenschaften
IUPAC Name |
[3,4-diacetyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O9/c1-6(18)23-5-9-11(24-7(2)19)12(25-8(3)20)13(26-9)17-14(22)16-10(21)4-15-17/h4,9,11-13H,5H2,1-3H3,(H,16,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOBRRFOVWGIMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C(=O)NC(=O)C=N2)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50859707 | |
| Record name | 2-(2,3,5-Tri-O-acetylpentofuranosyl)-1,2,4-triazine-3,5(2H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50859707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2169-64-4 | |
| Record name | Azaribin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67239 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Azaribine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.832 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Azaribine?
A1: Azaribine, a prodrug, is converted to 6-azauridine, which is further metabolized to 6-azauridine 5'-monophosphate. This metabolite acts as an antagonist of orotidylic acid decarboxylase, an enzyme essential for pyrimidine biosynthesis. [, , ] This inhibition leads to the accumulation of orotic acid and orotidine and disrupts the synthesis of pyrimidine nucleotides, ultimately impacting DNA and RNA synthesis. [, , , , ]
Q2: How does the inhibition of pyrimidine biosynthesis by Azaribine relate to its antipsoriatic effects?
A2: Psoriasis is characterized by the hyperproliferation of epidermal cells. [] By inhibiting pyrimidine biosynthesis, Azaribine effectively targets rapidly dividing cells, including those responsible for the accelerated epidermal growth in psoriasis. []
Q3: What is the molecular formula and weight of Azaribine?
A3: The provided abstracts do not contain specific details about the molecular formula, weight, or spectroscopic data of Azaribine.
Q4: Have any studies investigated the structure-activity relationship of Azaribine or its analogs?
A4: While the provided abstracts don't directly explore the SAR of Azaribine, some studies mention its active metabolite, 6-azauridine, and other related compounds like 6-azacytosine and 6-azauracil. [] These compounds share structural similarities, suggesting a potential basis for exploring structure-activity relationships within this class of pyrimidine analogs.
Q5: What is known about the stability and formulation of Azaribine?
A5: Information regarding the specific stability profile and formulation strategies for Azaribine is not detailed in the provided abstracts.
Q6: Are there any specific SHE regulations regarding the handling and use of Azaribine?
A6: The provided abstracts, primarily focused on clinical studies, do not delve into specific SHE regulations for Azaribine. As a research chemical, standard safety protocols and adherence to relevant regulatory guidelines are crucial.
Q7: How do the urinary levels of orotic acid and orotidine correlate with Azaribine therapy?
A8: Elevated urinary excretion of orotic acid and orotidine is a direct consequence of Azaribine's mechanism of action. [, , ] These metabolites can be monitored, and studies suggest that high levels in the urine correlate with both clinical response and potential central nervous system toxicity. []
Q8: What in vivo models have been used to study the efficacy of Azaribine?
A9: While the abstracts mainly focus on clinical studies in humans, one study utilizes a guinea pig epidermal cell line (GP18 cells) to assess the effects of various antipsoriasis drugs, including Azaribine, on cell growth. []
Q9: Is there evidence of resistance development to Azaribine in the treatment of psoriasis?
A9: The abstracts do not specifically address the development of resistance to Azaribine.
Q10: What are the known toxicities and side effects associated with Azaribine?
A12: Azaribine therapy has been linked to various side effects, with the most common being mild, reversible anemia. [, , , ] Other reported side effects include:
- Central nervous system toxicity: Manifesting as depression, lethargy, and ataxia. This toxicity appears to correlate with high urinary levels of orotic acid and orotidine. [, , ]
- Gastrointestinal symptoms: These are usually mild and transient. []
- Thromboembolic events: Although infrequent, these events have been reported and are a serious concern. [, , ]
- Homocystinemia: Azaribine treatment can lead to elevated levels of homocysteine in the blood. [, ]
Q11: What is the significance of homocystinemia in the context of Azaribine therapy?
A13: The occurrence of homocystinemia during Azaribine treatment raises concerns due to the potential link between elevated homocysteine levels and thromboembolic events. [, ] The exact mechanism by which Azaribine induces homocystinemia remains unclear. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



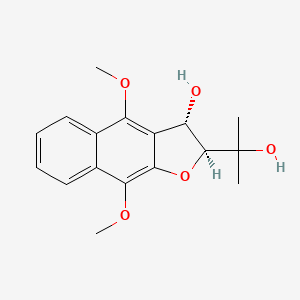

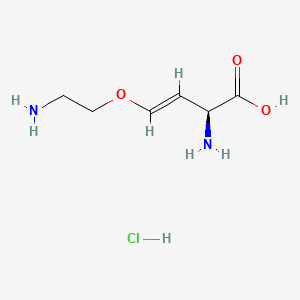
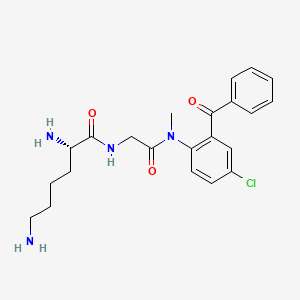

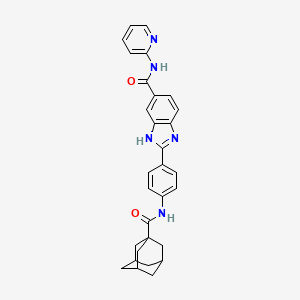
![1,1,1-Trifluoro-3-[[(2E,6Z,9Z,12Z,15Z)-octadeca-2,6,9,12,15-pentenyl]thio]-2-propanone](/img/structure/B1665854.png)

